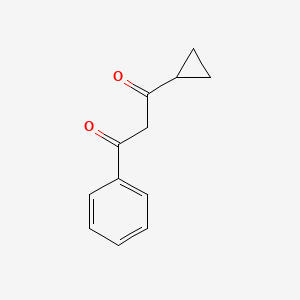

1-Cyclopropyl-3-phenylpropane-1,3-dione

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-cyclopropyl-3-phenylpropane-1,3-dione |

InChI |

InChI=1S/C12H12O2/c13-11(8-12(14)10-6-7-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

ZEPXXRGMHZRBKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Introduction to 1-Cyclopropyl-3-phenylpropane-1,3-dione

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features allow it to serve as an important intermediate in various chemical reactions, particularly in the development of pharmaceuticals and agrochemicals. This article explores the applications of this compound, focusing on its role in scientific research, synthesis methodologies, and potential therapeutic uses.

Intermediate in Synthesis

This compound is utilized as an intermediate in the synthesis of various derivatives. For instance, it plays a crucial role in the preparation of isoxaflutole derivatives, which are employed as herbicides for effective weed control . The ability to modify its structure allows chemists to tailor compounds for specific biological activities.

Synthesis of Bioactive Compounds

This compound has been investigated for its potential to synthesize bioactive molecules. Research indicates that derivatives of this compound can lead to the development of inhibitors for lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism . The optimization of these inhibitors has shown promising results in inhibiting both LDHA and LDHB with low nanomolar potency, highlighting the compound's relevance in cancer research.

Case Study 1: Herbicide Development

In a study focused on herbicide development, this compound was synthesized as an intermediate for isoxaflutole derivatives. The research demonstrated that modifications to the cyclopropyl and phenyl groups could enhance herbicidal activity while reducing phytotoxicity . This application underscores the compound's utility in agricultural chemistry.

Case Study 2: Cancer Therapeutics

A notable case study involved the design of pyrazole-based inhibitors derived from this compound aimed at targeting LDH. The study utilized high-throughput screening methods to identify potent compounds that effectively inhibited lactate production in cancer cell lines. These findings suggest that derivatives of this compound could be developed into therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopropyl group in the target compound reduces molecular weight and steric bulk compared to cumenyl (isopropylbenzene) in the sunscreen analog . This may enhance metabolic stability in pharmaceutical contexts.

- Lipophilicity : Piperazine-2,3-dione derivatives exhibit ClogP values significantly higher than piperazine (e.g., 2.5–3.5 vs. −0.4), suggesting that diketones with aromatic substituents, like the phenyl group here, enhance membrane permeability .

- Solubility: All propane-1,3-dione derivatives share ethanol solubility, but water insolubility persists due to non-polar substituents .

Functional and Application-Based Comparisons

Sunscreen Agents vs. Pharmaceutical Intermediates

- 1-p-Cumenyl-3-phenylpropane-1,3-dione : Used in sunscreens (Eusolex 8020) for UV absorption, leveraging its conjugated diketone structure .

- This compound : Likely prioritized for synthetic versatility in drug discovery, as cyclopropyl groups are common in bioactive molecules (e.g., antiviral and anticancer agents) .

Receptor Affinity and Selectivity

- Indolin-2,3-dione Derivatives : The additional carbonyl group in indolin-2,3-dione shifts receptor selectivity toward σ2 subtypes (Kis2 = 42 nM, Kis1/Kis2 >72), highlighting how diketone modifications alter biological targeting .

- Target Compound: While its receptor interactions are unstudied, the phenyl-cyclopropyl combination may balance σ1/σ2 affinity, analogous to benzoxazinone-based scaffolds .

Q & A

Basic: What are the most effective synthetic routes for 1-Cyclopropyl-3-phenylpropane-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer:

A robust synthesis involves reacting cyclopropyl precursors with diketone-forming reagents under controlled conditions. For example, phosphorus halides (e.g., PCl₃ or PPh₂Cl) can facilitate cyclization in anhydrous toluene with triethylamine as a base, as demonstrated in analogous diketone syntheses . Optimization can employ factorial design to test variables like temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios. This approach systematically identifies critical parameters for yield improvement .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Combine spectroscopic techniques:

- ¹H/¹³C NMR to verify cyclopropyl proton environments (δ ~0.5–1.5 ppm) and aromatic/ketone signals .

- IR spectroscopy to confirm diketone C=O stretches (~1700–1750 cm⁻¹).

- Mass spectrometry (ESI-TOF) for molecular ion validation. Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How can computational methods predict reactivity or stability issues in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can model:

- Cyclopropyl ring strain and its impact on reactivity (e.g., ring-opening tendencies under acidic conditions).

- Electrophilic/nucleophilic sites via Fukui indices to guide functionalization strategies.

- Thermal stability by simulating bond dissociation energies. Validate predictions with accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How can contradictions in spectral data between experimental and theoretical models be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent correction in DFT models (e.g., using the SMD solvation model).

- Dynamic NMR experiments to detect rotameric equilibria affecting peak splitting.

- X-ray crystallography for unambiguous structural validation, especially for cyclopropyl geometry .

Advanced: What strategies exist for functionalizing the cyclopropyl ring without destabilizing the diketone system?

Methodological Answer:

- Selective protection : Temporarily mask diketone carbonyls with trimethylsilyl groups before introducing substituents via radical or transition metal-catalyzed cyclopropane C–H activation .

- Mild reagents : Use photoredox catalysis for controlled ring functionalization, minimizing side reactions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent:

- Hydrolysis (avoid moisture; use molecular sieves).

- Thermal decomposition (monitor via periodic HPLC analysis) .

Advanced: How can researchers analyze degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

- Forced degradation studies : Expose to UV light, oxidizing agents (H₂O₂), and acidic/basic conditions.

- LC-MS/MS profiling to identify degradation products (e.g., ring-opened aldehydes or diketone hydration products).

- Kinetic modeling to predict shelf-life using Arrhenius equations .

Basic: What purification techniques are effective for isolating high-purity this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.